Methyl 2-phenyloctadec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenyloctadec-2-enoate is an organic compound that belongs to the class of esters It is characterized by a long carbon chain with a phenyl group attached to the second carbon atom and a double bond at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenyloctadec-2-enoate typically involves the esterification of 2-phenyloctadec-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-phenyloctadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 2-phenyloctadec-2-enoic acid.
Reduction: Formation of 2-phenyloctadec-2-enol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 2-phenyloctadec-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-phenyloctadec-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group may interact with aromatic receptors, influencing biological activity.
Comparison with Similar Compounds
Methyl 2-phenyloctadec-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-phenyloctadec-2-enol: Similar structure but with an alcohol group instead of an ester.
Methyl 2-phenylhexadec-2-enoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl 2-phenyloctadec-2-enoate is unique due to its specific combination of a long carbon chain, a phenyl group, and an ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62475-72-3 |
---|---|
Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
methyl 2-phenyloctadec-2-enoate |
InChI |
InChI=1S/C25H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25(26)27-2)23-20-17-16-18-21-23/h16-18,20-22H,3-15,19H2,1-2H3 |
InChI Key |
CCTFZTZXGFSHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.